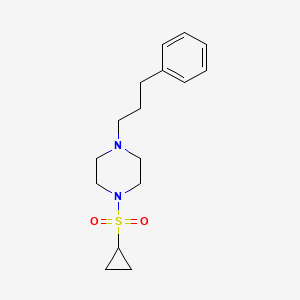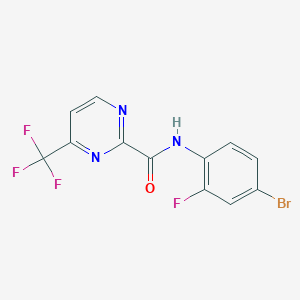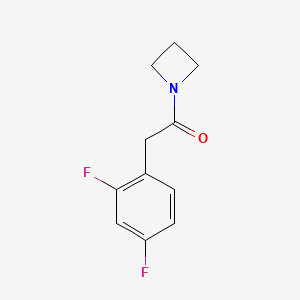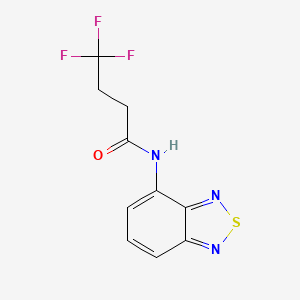
1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Bromofluoropyridinyl Intermediate: This step involves the bromination and fluorination of pyridine to obtain 5-bromo-3-fluoropyridine.
Cyclopropanesulfonylation: The intermediate is then reacted with cyclopropanesulfonyl chloride in the presence of a base to introduce the cyclopropanesulfonyl group.
Diazepane Ring Formation: The final step involves the formation of the diazepane ring through a cyclization reaction, often using a suitable diamine and appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazepane ring and the sulfonyl group.
Cyclization and Ring-Opening: The diazepane ring can participate in cyclization and ring-opening reactions, leading to the formation of different cyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Chemical Biology: It is used as a probe to study biological pathways and interactions due to its unique chemical properties.
Material Science: The compound’s reactivity and stability make it a candidate for the development of new materials with specific properties.
Industrial Chemistry: It is explored for its potential use in the synthesis of complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofluoropyridinyl group can engage in hydrogen bonding and π-π interactions, while the diazepane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-3-fluoropyridin-2-yl)piperazine: This compound features a piperazine ring instead of a diazepane ring.
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone: This compound has an ethanone group instead of the cyclopropanesulfonyl group.
Uniqueness
1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane is unique due to the presence of both the cyclopropanesulfonyl group and the diazepane ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17BrFN3O2S |
|---|---|
Molecular Weight |
378.26 g/mol |
IUPAC Name |
1-(5-bromo-3-fluoropyridin-2-yl)-4-cyclopropylsulfonyl-1,4-diazepane |
InChI |
InChI=1S/C13H17BrFN3O2S/c14-10-8-12(15)13(16-9-10)17-4-1-5-18(7-6-17)21(19,20)11-2-3-11/h8-9,11H,1-7H2 |
InChI Key |
JMSQVXCDHWABAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=C(C=C(C=N3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12238891.png)
![7-(6-Chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12238899.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12238910.png)



![1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B12238936.png)
![5-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12238939.png)
![5-chloro-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B12238947.png)
![5-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-2-carbonitrile](/img/structure/B12238948.png)


